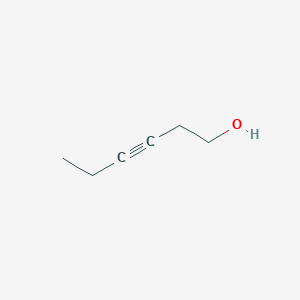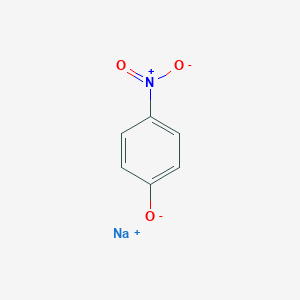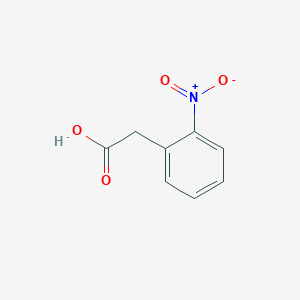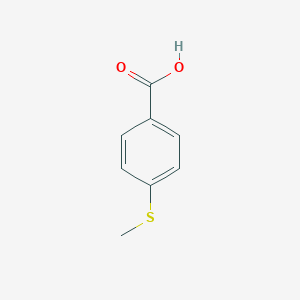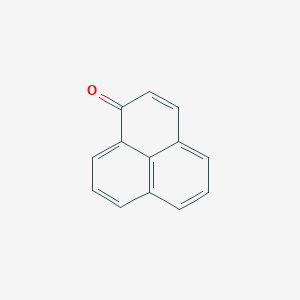
Phenalen-1-on
Übersicht
Beschreibung
Perinaphthenone is a naturally occurring compound found in many plants and is a member of the phenanthrene family. It has been studied for its potential to be used in scientific research and for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibakterielle photodynamische Therapie (aPDT)
Phenalen-1-on wurde in der antibakteriellen photodynamischen Therapie (aPDT) eingesetzt. Diese Therapie ist eine vielseitige Technik, die auf der Produktion von reaktiven Sauerstoffspezies (ROS) beruht, die durch Licht bestrahlte Photosensibilisatoren (PS) in Gegenwart von Sauerstoff erzeugen . This compound ist ein sehr effizienter Photosensibilisator, der für seine hohe Singulett-Sauerstoff-Quantenausbeute und sein antimikrobielles Potenzial in der aPDT bekannt ist .
Zahnärztliche Anwendungen
This compound-vermittelte aPDT hat in einem Zahnfleischbiofilm-Modell eine hohe antimikrobielle Wirksamkeit gezeigt . Dies könnte eine wertvolle Alternative für den Einsatz in der Zahnmedizin sein, insbesondere angesichts der zunehmenden Resistenz gegenüber konventionellen Antibiotika und Antiseptika .
Bewertung der Schädigung der Zellmembran
Die Durchflusszytometrie-Bewertung der Schädigung der Zellmembran wurde unter Verwendung von this compound durchgeführt. Trotz der Unfähigkeit, das eigentliche Ziel der this compound-vermittelten aPDT genau zu bestimmen, zeigt diese Studie das hohe antimikrobielle Potenzial der this compound-vermittelten aPDT .
Synthese von Phenalenon-Triazoliumsalz-Derivaten
This compound wurde bei der Synthese von Phenalenon-Triazoliumsalz-Derivaten verwendet. Diese Derivate haben signifikante Photoinaktivierungsaktivitäten gezeigt, insbesondere gegen grampositive Stämme .
Antibakterielles Screening
This compound-Derivate wurden für das antibakterielle Screening verwendet. Die meisten dieser Photosensibilisatoren zeigten signifikante Photoinaktivierungsaktivitäten, wobei die stärksten Effekte gegen grampositive Stämme beobachtet wurden .
Bestimmung der Quantenausbeute
This compound ist für seine hohe Singulett-Sauerstoff-Quantenausbeute bekannt. Diese Eigenschaft macht es zu einem effizienten Photosensibilisator in verschiedenen Anwendungen .
Wirkmechanismus
Target of Action
Phenalen-1-one primarily targets bacterial cells, particularly those forming biofilms . The compound has been shown to be effective against various bacterial species, including Actinomyces naeslundii, Streptococcus mutans, and Escherichia coli .
Mode of Action
Phenalen-1-one’s mode of action is primarily through antimicrobial photodynamic therapy (aPDT). In aPDT, Phenalen-1-one acts as a photosensitizer . When exposed to light, the photosensitizer produces reactive oxygen species (ROS), which can cause damage to bacterial cells .
Biochemical Pathways
The primary biochemical pathway affected by Phenalen-1-one is the generation of reactive oxygen species (ROS) during aPDT . ROS can cause oxidative damage to various cellular components, including proteins, lipids, and nucleic acids, leading to cell death .
Pharmacokinetics
The effectiveness of phenalen-1-one in apdt suggests that it can be effectively delivered to the target site and activated by light exposure .
Result of Action
The primary result of Phenalen-1-one’s action is the reduction of bacterial viability. Studies have shown significant reductions in colony-forming units (CFUs) of targeted bacteria following treatment with Phenalen-1-one and light exposure . This indicates that Phenalen-1-one can effectively kill bacteria when used in aPDT .
Action Environment
The efficacy of Phenalen-1-one is influenced by several environmental factors. The presence of light is crucial for the activation of Phenalen-1-one and the subsequent production of ROS . Additionally, the concentration of Phenalen-1-one and the duration of light exposure can also impact its antimicrobial efficacy .
Safety and Hazards
Perinaphthenone causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Zukünftige Richtungen
Perinaphthenone could be used as an antifungal agent or as a structural template for the development of new fungicide compounds . The antifungal properties of perinaphthenone may be modulated through the incorporation of substituents in the naphthalene core or in the α, β-unsaturated carbonyl system . Future studies could focus on discovering the genes contributing to Perinaphthenone biosynthesis in bananas and explore their applications in various fields .
Biochemische Analyse
Biochemical Properties
Phenalen-1-one is recognized as a type-II photosensitizer that, upon irradiation with blue light, is able to produce singlet oxygen with a very high quantum yield . The actual target structures of Phenalen-1-one-mediated photodynamic therapy (aPDT) are still unclear .
Cellular Effects
Phenalen-1-one has demonstrated moderate-to-good activities against fungi, as well as against human cancer cells . In a study, antimicrobial photodynamic therapy (aPDT) mediated by Phenalen-1-one derivatives exhibited identical antimicrobial efficacy as compared to chlorhexidine .
Molecular Mechanism
The molecular mechanism of Phenalen-1-one is primarily based on its ability to produce singlet oxygen upon irradiation with blue light .
Temporal Effects in Laboratory Settings
It is known that Phenalen-1-one is a very efficient photosensitizer .
Eigenschaften
IUPAC Name |
phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGWPHHLRSTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC(=O)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203278 | |
| Record name | Phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
548-39-0 | |
| Record name | Phenalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenalen-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVU6EX9G8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



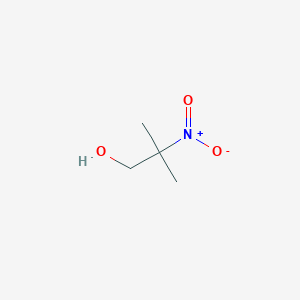

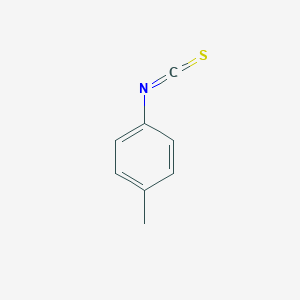
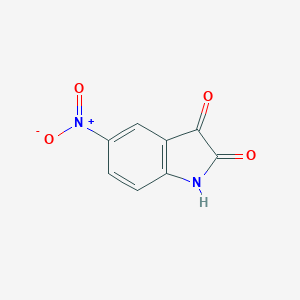
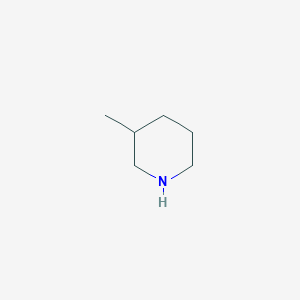
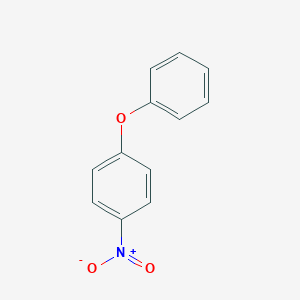
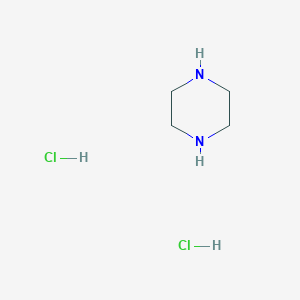
![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)
